molecular formula C8H5F4IO B8160195 2-Fluoro-4-iodo-1-(2,2,2-trifluoroethoxy)benzene

2-Fluoro-4-iodo-1-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B8160195
M. Wt: 320.02 g/mol
InChI Key: HZVSJXZNYWVASH-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodo-1-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C8H4F4IO. This compound is characterized by the presence of fluorine, iodine, and trifluoroethoxy groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-iodo-1-(2,2,2-trifluoroethoxy)benzene typically involves the introduction of fluorine, iodine, and trifluoroethoxy groups onto a benzene ring. One common method is the halogenation of a fluorobenzene derivative followed by the introduction of the trifluoroethoxy group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and substitution reactions using automated reactors. The process is optimized for efficiency, safety, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-iodo-1-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.

    Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound with the trifluoroethoxy group intact.

Scientific Research Applications

2-Fluoro-4-iodo-1-(2,2,2-trifluoroethoxy)benzene is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Fluoro-4-iodo-1-(2,2,2-trifluoroethoxy)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. The trifluoroethoxy group can also play a role in modulating the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene
  • 4-Fluoroiodobenzene
  • 1-Fluoro-4-iodobenzene

Uniqueness

2-Fluoro-4-iodo-1-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties compared to other similar compounds. This group can enhance the compound’s stability and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-fluoro-4-iodo-1-(2,2,2-trifluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4IO/c9-6-3-5(13)1-2-7(6)14-4-8(10,11)12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVSJXZNYWVASH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)F)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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